2-(2,3-Dimethylbutanamido)-2-methylpropanoic acid
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Overview
Description
2-(2,3-Dimethylbutanamido)-2-methylpropanoic acid is a chemical compound with a unique structure that includes an amide group and a branched alkyl chain. This compound is known for its applications in various fields, including chemistry, biology, and industry. It is often used as an intermediate in the synthesis of other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-(2,3-Dimethylbutanamido)-2-methylpropanoic acid typically involves the reaction of 2,3-dimethylbutanamide with 2-methylpropanoic acid under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, which is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions. This includes the use of high-purity reactants, controlled temperature and pressure conditions, and efficient purification techniques to obtain the final product with high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dimethylbutanamido)-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxylamine hydrochloride and potassium carbonate in tetrahydrofuran (THF) are used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as carboxylic acids, amines, and substituted amides .
Scientific Research Applications
2-(2,3-Dimethylbutanamido)-2-methylpropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various industrial chemicals and materials .
Mechanism of Action
The mechanism of action of 2-(2,3-Dimethylbutanamido)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Amino-2,3-dimethylbutyramide: This compound has a similar structure but lacks the additional methylpropanoic acid group.
2,3-Dimethylbutanamide: Another similar compound, differing in the absence of the methylpropanoic acid group
Uniqueness
2-(2,3-Dimethylbutanamido)-2-methylpropanoic acid is unique due to its specific structure, which includes both an amide group and a branched alkyl chain. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C10H19NO3 |
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Molecular Weight |
201.26 g/mol |
IUPAC Name |
2-(2,3-dimethylbutanoylamino)-2-methylpropanoic acid |
InChI |
InChI=1S/C10H19NO3/c1-6(2)7(3)8(12)11-10(4,5)9(13)14/h6-7H,1-5H3,(H,11,12)(H,13,14) |
InChI Key |
BWNHUHDNMWCNQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)C(=O)NC(C)(C)C(=O)O |
Origin of Product |
United States |
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